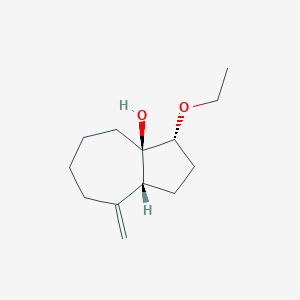
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol is a complex organic compound belonging to the class of azulenols. Azulenols are known for their unique structure, which includes a seven-membered ring fused to a five-membered ring. This compound is characterized by the presence of an ethoxy group and a methylene group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the azulenol core structure through cyclization reactions.
Functional Group Introduction: Addition of the ethoxy and methylene groups using specific reagents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors to carry out the cyclization and functional group introduction reactions.
Automated Processes: Implementation of automated processes to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.
Affecting Signaling Pathways: Influencing signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-: Shares a similar azulenol core structure but differs in the functional groups attached.
1,2,4-Methenoazulene, decahydro-1,5,5,8a-tetramethyl-: Another compound with a similar core structure but different functional groups.
Uniqueness
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
197715-73-4 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12-,13-/m1/s1 |
InChI Key |
LTHULHUYOLSIJI-JHJVBQTASA-N |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Isomeric SMILES |
CCO[C@@H]1CC[C@H]2[C@@]1(CCCCC2=C)O |
Canonical SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Synonyms |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















